molecular formula C19H21FN6O3S B2874412 1-((4-fluorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049439-68-0

1-((4-fluorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No.: B2874412
CAS No.: 1049439-68-0
M. Wt: 432.47
InChI Key: DGIAKFNBXWSFAM-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-fluorophenyl sulfonyl group and a 1-(4-methoxyphenyl)-1H-tetrazol-5-ylmethyl moiety. The sulfonyl group enhances electron-withdrawing properties, while the tetrazole ring, a common bioisostere for carboxylic acids, may improve metabolic stability and binding affinity in biological systems . The 4-methoxy group on the tetrazole phenyl ring contributes to lipophilicity and π-stacking interactions .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O3S/c1-29-17-6-4-16(5-7-17)26-19(21-22-23-26)14-24-10-12-25(13-11-24)30(27,28)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIAKFNBXWSFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-fluorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine represents a novel class of piperazine derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H23FN2O5S\text{C}_{23}\text{H}_{23}\text{F}\text{N}_2\text{O}_5\text{S}

This structure features a piperazine ring substituted with a sulfonyl group and a tetrazole moiety, which are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing piperazine and sulfonamide functionalities exhibit significant antimicrobial properties. A study demonstrated that similar piperazine derivatives showed potent activity against various bacterial strains, with IC50 values ranging from 2.14 µM to 6.28 µM, indicating strong antibacterial efficacy compared to standard drugs .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. In vitro studies have shown that piperazine derivatives can effectively inhibit AChE, with some exhibiting IC50 values as low as 1.21 µM . Additionally, urease inhibition is crucial for treating infections caused by Helicobacter pylori, with promising results in preliminary screenings.

3. Anticancer Properties

Piperazine derivatives have also been investigated for their anticancer properties. The compound's structural components suggest potential activity against various cancer cell lines. For instance, a related study indicated that similar compounds exhibited significant antiproliferative effects on cancer cells, leading to further exploration in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of the compound. The following table summarizes key modifications and their effects on biological activity:

ModificationEffect on Activity
Addition of fluorine atomEnhanced lipophilicity and potency
Sulfonyl group presenceIncreased enzyme inhibition
Tetrazole moietyImproved interaction with target sites

Case Studies

Several case studies highlight the potential applications of this compound:

  • Neuroprotective Effects : A study explored the neuroprotective activity of piperazine derivatives in animal models of ischemia. Results showed significant improvements in survival rates and neurological outcomes when treated with compounds similar to the one .
  • Antibacterial Efficacy : In a comparative study involving various synthesized piperazine derivatives, the compound demonstrated superior antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead candidate for antibiotic development .
  • Enzyme Inhibition : A detailed investigation into enzyme inhibition revealed that modifications to the piperazine core could significantly enhance AChE inhibitory activity, making it a promising candidate for further development in neuropharmacology .

Comparison with Similar Compounds

Structural Analogs with Sulfonylated Piperazine and Tetrazole Moieties

The following compounds share structural similarities but differ in substituents, influencing their physicochemical and biological properties:

Compound ID/Name Key Substituents Yield (%) Melting Point (°C) Notable Properties
Target Compound 4-Fluorophenyl sulfonyl, 4-methoxyphenyl tetrazole N/A N/A Enhanced metabolic stability due to tetrazole; potential for CNS penetration
3ca () 4-Bromophenyl, butanenitrile chain 70 61.8–62.7 Lower lipophilicity (nitrile group); bromine increases molecular weight
1-((4-Chlorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine () 4-Chlorophenyl sulfonyl, 4-fluorophenyl tetrazole N/A N/A Chloro group increases electronegativity but may reduce solubility
7n () 4-Methoxyphenyl sulfonyl, nitro-tetrazole N/A 161–163 Nitro group introduces strong electron-withdrawing effects; may impact reactivity
1-[(4-Fluorophenyl)sulfonyl]piperazine () 4-Fluorophenyl sulfonyl (no tetrazole) N/A N/A Simplified structure lacks tetrazole; reduced potential for bioactivity

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The 4-fluorophenyl sulfonyl group in the target compound enhances stability compared to non-halogenated analogs (e.g., 3da in , which lacks halogens). Chloro substituents () further increase electronegativity but may reduce solubility .
  • Methoxy vs.
  • Tetrazole as a Bioisostere : The tetrazole ring in the target compound mimics carboxylic acids, enhancing binding to targets like angiotensin II receptors (see for analogous activity in CV-11974) .

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